GSK2793660 (hydrochloride)

Description

Overview of Cathepsin C (CTSC/DPPI) as a Biological Target.nih.govsinobiological.comacs.org

Cathepsin C is a lysosomal cysteine protease that is highly conserved and expressed in various tissues, including the lungs, spleen, kidneys, and liver. nih.govontosight.ai It is a key enzyme in the activation of serine proteases found in immune cells like neutrophils, cytotoxic T lymphocytes, and mast cells. nih.govoaepublish.com

Unlike many other cathepsins that are monomeric enzymes, Cathepsin C is a large, tetrameric protein with a molecular weight of approximately 200 kDa. nih.govsinobiological.com It is composed of four identical subunits, each containing an active site. ontosight.ai A unique feature of Cathepsin C is its dipeptidyl peptidase activity, which is conferred by an additional exclusion domain that also governs its stepwise tetramerization during maturation. oaepublish.com This enzyme is synthesized as an inactive zymogen and undergoes processing to become a mature, active tetramer. researchgate.net The active form of Cathepsin C functions by cleaving dipeptides from the N-terminus of its protein substrates. sinobiological.comontosight.ai

Table 1: Key Characteristics of Cathepsin C

| Feature | Description |

|---|---|

| Enzyme Class | Lysosomal Cysteine Protease. nih.gov |

| Alternate Names | Dipeptidyl Peptidase I (DPPI), Cathepsin J. sinobiological.com |

| Structure | Tetrameric, ~200 kDa. nih.govsinobiological.com |

| Function | Removes N-terminal dipeptides from substrates. sinobiological.comontosight.ai |

| Activation | Synthesized as an inactive zymogen, requires proteolytic processing for activation. researchgate.net |

Cathepsin C plays a crucial role in the host's immune defense. nih.gov It is instrumental in the activation of granzymes A and B in cytotoxic T lymphocytes and natural killer (NK) cells, which are essential for inducing apoptosis in target cells. smw.chfrontiersin.org In mast cells, Cathepsin C is necessary for the activation of chymase and tryptase. nih.govfrontiersin.org Furthermore, it is involved in the maturation of various immune cells and has been implicated in macrophage polarization. oaepublish.com

A primary and well-characterized function of Cathepsin C is the activation of neutrophil serine proteases (NSPs) during neutrophil development in the bone marrow. nih.gov NSPs, including neutrophil elastase (NE), cathepsin G (CatG), and proteinase 3 (PR3), are synthesized as inactive zymogens with an N-terminal pro-dipeptide that prevents their premature activation. core.ac.ukmdpi.com Cathepsin C removes this dipeptide, leading to the maturation and activation of these potent proteases. core.ac.uksmw.ch This activation process is critical for the effector functions of neutrophils in the immune response. smw.ch

Physiological Roles of Cathepsin C in Immune Cell Activation

Rationale for Targeting the Cathepsin C Pathway with Small Molecule Modulators.nih.govacs.orgslq.qld.gov.au

The central role of Cathepsin C in activating a cascade of pro-inflammatory proteases makes it an attractive target for therapeutic intervention in various inflammatory diseases. oaepublish.comacs.orgsmw.ch

While essential for host defense, excessive or uncontrolled activity of NSPs can be detrimental, leading to tissue damage and chronic inflammation. core.ac.uk Elevated NSP activity is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including bronchiectasis, chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and vasculitis. oaepublish.comnih.govoaes.cc For instance, neutrophil elastase can degrade components of the extracellular matrix, contributing to lung tissue destruction in conditions like bronchiectasis. acs.orgnih.gov Similarly, proteinase 3 can amplify airway inflammation. amegroups.org

Table 2: Investigational Cathepsin C Inhibitors

| Compound | Mechanism of Action |

|---|---|

| GSK2793660 | Irreversible, covalent α,β-unsaturated amide. core.ac.ukresearchgate.net |

| Brensocatib (B605779) | Reversible. oaepublish.comresearchgate.net |

| BI 1291583 | Reversible. researchgate.netresearchgate.net |

| IcatC XPZ-01 | Reversible. researchgate.net |

Implications of Uncontrolled NSP Activity in Inflammatory Conditions

Position of GSK2793660 (hydrochloride) within the Landscape of Cathepsin C Inhibitors

The development of Cathepsin C inhibitors has explored both irreversible and reversible mechanisms of action. GSK2793660 falls into the category of irreversible inhibitors, which form a stable, covalent bond with the target enzyme. core.ac.ukmedchemexpress.com

Comparison with Other Irreversible Cathepsin C Inhibitors

GSK2793660 is a dipeptide-based irreversible inhibitor featuring an α,β-unsaturated amide reactive group. researchgate.netresearchgate.net This "warhead" covalently modifies the catalytic cysteine residue (Cys234) in the active site of Cathepsin C, leading to its inactivation. oaepublish.com Other classes of irreversible inhibitors utilize different reactive moieties, such as diazomethyl-ketones, vinyl sulfones, and epoxides. oaepublish.comresearchgate.net For instance, Gly-Phe-CHN2 was one of the earliest diazomethyl-ketone based irreversible inhibitors. oaepublish.com Another example is E-64, a natural product isolated from Aspergillus japonicus, which contains an epoxide ring that forms a covalent bond with the active site cysteine of various cysteine proteases. nih.gov

The key distinction among these irreversible inhibitors often lies in their selectivity and potency. While effective, some earlier irreversible inhibitors lacked specificity for Cathepsin C, inhibiting other cathepsins as well. bohrium.com GSK2793660, however, was designed to be a potent and selective inhibitor of Cathepsin C, with a reported IC50 value of approximately 1 nM. core.ac.ukresearchgate.net

Table 1: Comparison of Irreversible Cathepsin C Inhibitors

| Inhibitor | Reactive Group ("Warhead") | Mechanism |

|---|---|---|

| GSK2793660 | α,β-unsaturated amide | Covalent, Irreversible |

| Gly-Phe-CHN2 | Diazomethyl-ketone | Covalent, Irreversible |

| E-64 | Epoxide | Covalent, Irreversible |

| Vinyl sulfone-based inhibitors | Vinyl sulfone | Covalent, Irreversible |

Comparison with Reversible Cathepsin C Inhibitors

In contrast to the permanent inactivation caused by irreversible inhibitors, reversible inhibitors bind to the enzyme through non-covalent interactions, and their effect can be reversed. acs.org This class of inhibitors often utilizes nitrile or semicarbazide-based warheads that form a temporary covalent bond or interact non-covalently with the active site. researchgate.net

A prominent example of a reversible inhibitor is brensocatib (formerly INS1007), an oral, selective, and reversible dipeptidyl peptidase 1 inhibitor. researchgate.net Other reversible inhibitors include nitrile-based compounds like AZD5248 and IcatCXPZ-01. oaepublish.comresearchgate.netresearchgate.net These inhibitors have shown promise in clinical trials for conditions such as non-cystic fibrosis bronchiectasis. oaepublish.com

The choice between an irreversible and a reversible inhibitor involves a trade-off. Irreversible inhibitors like GSK2793660 can offer prolonged target engagement, as the recovery of enzyme activity requires the synthesis of new enzyme molecules. nih.gov However, this can also lead to long-lasting side effects if the inhibition is not well-tolerated. Reversible inhibitors, on the other hand, may offer a more controlled and titratable effect.

Table 2: Comparison of GSK2793660 (Irreversible) with Reversible Cathepsin C Inhibitors

| Inhibitor | Class | Mechanism | Key Feature |

|---|---|---|---|

| GSK2793660 | Irreversible | Covalent α,β-unsaturated amide | Prolonged target inactivation |

| Brensocatib | Reversible | Reversible dipeptidyl peptidase 1 inhibitor | Effect can be reversed |

| AZD5248 | Reversible | Nitrile-based | Reversible covalent interaction |

| IcatCXPZ-01 | Reversible | Nitrile-based | Potent and cell-permeable |

Scope and Objectives of Academic Research on GSK2793660 (hydrochloride)

Academic and clinical research on GSK2793660 has primarily focused on its potential as a therapeutic agent for inflammatory lung diseases, such as bronchiectasis and cystic fibrosis. medchemexpress.com The main objective of these studies was to determine if inhibiting Cathepsin C with GSK2793660 could effectively reduce the activity of downstream neutrophil serine proteases and thereby alleviate the inflammatory burden in these conditions. ersnet.orgnih.gov

Phase I clinical trials were conducted to assess the safety, pharmacokinetics, and pharmacodynamics of GSK2793660 in healthy volunteers. nih.gov These studies aimed to establish a dose that could achieve significant and sustained inhibition of Cathepsin C activity. nih.govnih.gov A key objective was to measure the impact of Cathepsin C inhibition on the activity of neutrophil elastase, cathepsin G, and proteinase 3 in the blood. nih.gov

The findings from these studies provided valuable insights into the biology of Cathepsin C and the potential consequences of its inhibition in humans. While GSK2793660 demonstrated potent inhibition of Cathepsin C, the translation to a significant reduction in the activity of downstream proteases was modest. nih.gov Furthermore, unexpected side effects were observed, which has guided the direction of future research in the development of other Cathepsin C inhibitors. nih.govresearchgate.net

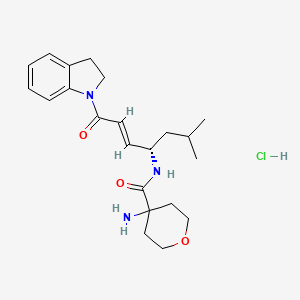

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1613458-79-9 |

|---|---|

Molecular Formula |

C22H32ClN3O3 |

Molecular Weight |

421.966 |

IUPAC Name |

4-amino-N-[(E,4S)-1-(2,3-dihydroindol-1-yl)-6-methyl-1-oxohept-2-en-4-yl]oxane-4-carboxamide;hydrochloride |

InChI |

InChI=1S/C22H31N3O3.ClH/c1-16(2)15-18(24-21(27)22(23)10-13-28-14-11-22)7-8-20(26)25-12-9-17-5-3-4-6-19(17)25;/h3-8,16,18H,9-15,23H2,1-2H3,(H,24,27);1H/b8-7+;/t18-;/m1./s1 |

InChI Key |

OJLKEWKIRMKTMI-NGVIVVQLSA-N |

SMILES |

CC(C)CC(C=CC(=O)N1CCC2=CC=CC=C21)NC(=O)C3(CCOCC3)N.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GSK2793660; GSK-2793660; GSK 2793660; GSK2793660 HCl |

Origin of Product |

United States |

Discovery, Design, and Chemical Biology of Gsk2793660 Hydrochloride

Discovery Strategies and Initial Hit Identification for Cathepsin C Inhibitors

Cathepsin C's role in activating pro-inflammatory serine proteases, such as neutrophil elastase, cathepsin G, and proteinase 3, established it as a promising therapeutic target for inflammatory conditions. researchgate.netcore.ac.uk The search for inhibitors was driven by the understanding that blocking Cathepsin C could regulate the activity of these downstream proteases. core.ac.uk Initial strategies likely involved high-throughput screening of compound libraries to identify "hits"—molecules showing inhibitory activity against Cathepsin C. researchgate.netresearchgate.net These early efforts led to the identification of various chemical scaffolds, including cyanamide-based and dipeptide-based structures, which served as starting points for more focused medicinal chemistry programs. oaepublish.comresearchgate.net

Medicinal Chemistry Strategies and Lead Optimization of GSK2793660 (hydrochloride)

The journey from an initial hit to a clinical candidate like GSK2793660 involves a meticulous process of lead optimization. spirochem.comgd3services.com This multi-parameter refinement aims to enhance potency, selectivity, and pharmacokinetic properties. spirochem.comgd3services.comnih.gov For GSK2793660, this process was guided by a deep understanding of the enzyme's structure and mechanism.

Dipeptide-Based Design Principles

GSK2793660 is a dipeptide-based inhibitor, a design principle that leverages the natural substrate preference of Cathepsin C. oaepublish.comresearchgate.net Cathepsin C is a dipeptidyl aminopeptidase, meaning it cleaves dipeptides from the N-terminus of proteins. researchgate.netnih.gov Inhibitors designed to mimic this dipeptide structure can achieve high affinity and selectivity for the enzyme's active site. researchgate.net GSK2793660, specifically a 4-amino-tetrahydropyranyl-4-carboxylic acid derived dipeptide, was engineered to fit optimally into the binding pockets of Cathepsin C. researchgate.net

Role of the α,β-Unsaturated Amide Reactive Group

A key feature of GSK2793660 is its α,β-unsaturated amide reactive group, which makes it an irreversible inhibitor. oaepublish.com This "warhead" forms a covalent bond with a cysteine residue (Cys234) in the active site of Cathepsin C, leading to its inactivation. researchgate.net The irreversible nature of this inhibition allows for a prolonged duration of action, a desirable characteristic for a therapeutic agent. The design of such covalent inhibitors requires a careful balance to ensure reactivity with the target enzyme while minimizing off-target reactions. mdpi.com

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship (SAR) studies are fundamental to lead optimization, providing insights into how chemical modifications affect a compound's biological activity. biorxiv.org For Cathepsin C inhibitors, SAR studies have explored various substitutions on the dipeptide backbone and the reactive warhead to enhance potency and selectivity. nih.gov For instance, modifications to the P2 substituent, protected with a fluoro-benzoyl group, were investigated to optimize interactions within the S3 pocket of the enzyme. mdpi.com GSK2793660, with an IC50 value of approximately 1 nM and a k_inact/K_i value of 9.0 x 10^4 M-1s-1, represents a highly potent and selective inhibitor developed through such iterative SAR-guided design. researchgate.netbham.ac.uk

Table 1: Inhibitory Potency of GSK2793660

| Parameter | Value |

| IC50 | ~1 nM |

| k_inact/K_i | 9.0 x 10^4 M-1s-1 |

Chemical Synthesis Approaches for Research-Scale Production of GSK2793660 (hydrochloride)

The synthesis of complex molecules like GSK2793660 for research purposes requires multi-step chemical processes. While specific proprietary details of the large-scale synthesis by GlaxoSmithKline are not publicly available, the general approaches for creating similar dipeptide vinyl compounds are documented in the chemical literature. researchgate.net The synthesis would likely involve the coupling of the two amino acid-like fragments, followed by the introduction of the α,β-unsaturated amide functionality. researchgate.net The final step would involve the formation of the hydrochloride salt to improve the compound's stability and solubility. medchemexpress.com Research-scale synthesis would focus on producing sufficient quantities of the compound with high purity for preclinical and early-phase clinical studies. biorxiv.orgresearchgate.net

Molecular and Cellular Pharmacology of Gsk2793660 Hydrochloride

Target Engagement and Binding Kinetics of GSK2793660 (hydrochloride)

The interaction of GSK2793660 with its target, Cathepsin C, is characterized by a specific and permanent binding mechanism, leading to potent and sustained inhibition.

GSK2793660 is classified as an irreversible, substrate-competitive inhibitor of Cathepsin C. nih.govresearchgate.netamegroups.org Its chemical structure features a dipeptide-based design with an α,β-unsaturated amide group, which acts as a "warhead". researchgate.netresearchgate.net This reactive group forms a covalent bond with the catalytic cysteine residue (Cys234) in the active site of Cathepsin C. amegroups.orgresearchgate.net This covalent interaction leads to the permanent inactivation of the enzyme. nih.govamegroups.orgamegroups.cn The irreversible nature of this inhibition means that the recovery of enzyme activity is not dependent on the clearance of the compound from plasma, but rather on the synthesis of new Cathepsin C enzyme and the turnover of the affected cells, such as neutrophils. nih.gov

GSK2793660 demonstrates high potency as an inhibitor of Cathepsin C. researchgate.netamegroups.org In vitro studies have established its half-maximal inhibitory concentration (IC50) to be in the low nanomolar range, with reported values between <0.43 and 1 nM. nih.govamegroups.orgamegroups.cn The efficiency of its irreversible inhibition is quantified by the kinact/Ki value, which has been reported as 9.0 x 10⁴ M⁻¹s⁻¹. nih.govresearchgate.netamegroups.org These values underscore the compound's potent and efficient inactivation of its target enzyme.

| Parameter | Reported Value | Source(s) |

| IC50 | <0.43 - 1 nM | nih.govamegroups.orgamegroups.cn |

| kinact/Ki | 9.0 x 10⁴ M⁻¹s⁻¹ | nih.govresearchgate.netamegroups.org |

Irreversible Inhibition Mechanism

Mechanism of Action Elucidation for GSK2793660 (hydrochloride) at the Molecular Level

The mechanism of GSK2793660 is rooted in its highly specific interaction with Cathepsin C, which in turn modulates the enzyme's natural substrate processing.

GSK2793660 is a selective inhibitor, primarily targeting Cathepsin C. nih.govresearchgate.netamegroups.org While comprehensive selectivity panels against all other cysteine cathepsins (such as Cathepsins B, F, H, K, L, and S) are not detailed in the provided sources, its development as a potent and specific CTSC inhibitor implies a high degree of selectivity. researchgate.netdcchemicals.comnih.gov The development of such targeted inhibitors is crucial to avoid off-target effects that could arise from inhibiting other related proteases which have different physiological roles. mdpi.comnih.gov

Cathepsin C functions as a dipeptidyl aminopeptidase, meaning it cleaves dipeptides from the N-terminus of protein substrates. ersnet.orgcore.ac.uknih.gov It has a broad substrate specificity but is critically involved in the proteolytic activation of zymogens (inactive precursors) of several granule-associated serine proteases. core.ac.ukamegroups.orgbham.ac.uk These include neutrophil elastase (NE), cathepsin G (CTSG), and proteinase 3 (PR3). nih.govamegroups.org GSK2793660 acts as a substrate-competitive inhibitor, meaning it competes with the natural substrates for binding to the enzyme's active site. nih.govresearchgate.netamegroups.org By binding irreversibly, it permanently blocks the ability of Cathepsin C to process its substrates, thereby preventing the activation of these downstream serine proteases. core.ac.ukamegroups.org

Specificity for Cathepsin C over Other Cysteine Cathepsins

Downstream Signaling Pathway Modulation by GSK2793660 (hydrochloride)

The primary pharmacological effect of GSK2793660 is the modulation of downstream pathways that are dependent on active Cathepsin C. The key function of Cathepsin C is the activation of neutrophil serine proteases (NSPs) like neutrophil elastase (NE), cathepsin G (CTSG), and proteinase 3 (PR3) during neutrophil maturation in the bone marrow. ersnet.orgamegroups.orgnih.govresearchgate.net

In a phase I clinical study, administration of GSK2793660 led to a high degree of Cathepsin C inhibition (≥90%) in whole blood. nih.govnih.gov However, this profound inhibition of the primary target did not translate into a significant or consistent effect on the activity of downstream NSPs within the 21-day study period. nih.govresearchgate.netnih.gov Repeat dosing resulted in only modest and fluctuating reductions in the activity of NE (reduced by 7–47%), CTSG (reduced by up to 47%), and PR3 (reduced by up to 37%). nih.gov This suggests that a very high and sustained level of Cathepsin C inhibition may be necessary to impact the large pool of active NSPs stored in mature neutrophils. nih.gov

| Downstream Protease | Observed Reduction in Activity | Source(s) |

| Neutrophil Elastase (NE) | 7 - 47% | nih.gov |

| Cathepsin G (CTSG) | up to 47% | nih.gov |

| Proteinase 3 (PR3) | up to 37% | nih.gov |

Impact on Neutrophil Serine Protease (NSP) Activation (e.g., NE, CatG, PR3)

Cathepsin C is the primary activator of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CatG), and proteinase 3 (PR3). nih.govnih.gov These proteases are synthesized as inactive zymogens and require the removal of an N-terminal dipeptide by CTSC to become active. amegroups.orgmdc-berlin.de By inhibiting CTSC, GSK2793660 is designed to prevent the activation of these downstream NSPs, which are implicated in the pathology of various inflammatory diseases. newdrugapprovals.org

In a clinical study, repeat dosing of GSK2793660 resulted in modest reductions in the whole blood activity of NE, CatG, and PR3. nih.gov Specifically, NE activity was reduced by 7–47%, CatG activity by up to 47%, and PR3 activity by up to 37%. nih.gov However, these reductions were not consistently maintained over time. nih.govresearchgate.net Despite achieving over 90% inhibition of CTSC activity, only about a 20% reduction in the activity of these downstream proteases was observed. nih.govnih.gov This suggests that near-complete inhibition of CTSC may be necessary to significantly impact NSP activation. nih.gov The incomplete suppression of NSP activity, despite potent CTSC inhibition, may be due to the presence of alternative activation pathways for these proteases. mdc-berlin.de

Analysis of Cellular Cascades Modulated by Cathepsin C Inhibition

The inhibition of cathepsin C by GSK2793660 primarily impacts the cellular cascades involved in inflammation and immune responses mediated by neutrophil serine proteases. newdrugapprovals.org NSPs, once activated, can degrade components of the extracellular matrix, contributing to tissue damage and chronic inflammation. newdrugapprovals.org By preventing the activation of NE, CatG, and PR3, GSK2793660 aims to interrupt these damaging inflammatory processes. nih.govnewdrugapprovals.org

The activation of NSPs by CTSC occurs during neutrophil differentiation in the bone marrow. amegroups.orgnih.gov Therefore, the therapeutic effect of CTSC inhibition on reducing active NSPs in circulating neutrophils is not immediate and requires prolonged treatment. researchgate.net Besides NSPs, CTSC is also involved in the activation of other proteases like granzymes A and B in cytotoxic T cells and natural killer cells, and chymase in mast cells. researchgate.netnewdrugapprovals.org Inhibition of CTSC by GSK2793660 could therefore have broader effects on the immune system beyond neutrophil function. The observation of epidermal desquamation in a clinical trial with GSK2793660 suggests a previously unknown role for CTSC or its target proteases in maintaining the integrity of the epidermis. nih.govnih.gov

Cellular Phenotypic Responses to GSK2793660 (hydrochloride)

Effects on Immune Cell Function (e.g., neutrophil maturation, activity)

GSK2793660's primary effect on immune cells is the modulation of neutrophil function by inhibiting the activation of NSPs. nih.govamegroups.org The activation of these proteases is a key step in neutrophil maturation. researchgate.net By blocking this process, GSK2793660 can reduce the amount of active proteases in mature, circulating neutrophils. nih.gov This is supported by the fact that individuals with a genetic deficiency in CTSC (Papillon-Lefèvre syndrome) have a near-complete loss of NE, CatG, and PR3 activity in their neutrophils. nih.gov

However, studies with GSK2793660 have shown that even with significant inhibition of CTSC, a substantial portion of NSP activity can remain. nih.govmdc-berlin.de This suggests that either the residual CTSC activity is sufficient for a degree of NSP activation or that alternative, CTSC-independent activation pathways exist. nih.govmdc-berlin.de Despite the incomplete suppression of NSP activity, the development of GSK2793660 was halted due to modest efficacy and adverse skin effects, indicating that the observed level of NSP inhibition was not sufficient for the desired therapeutic outcome. researchgate.net

In Vitro Efficacy in Cell-Based Assays

GSK2793660 has demonstrated potent inhibition of cathepsin C in various in vitro and cell-based assays. amegroups.orgresearchgate.net It is an irreversible, substrate-competitive inhibitor with a high affinity for CTSC. nih.govamegroups.org In cell-based assays using the U937 pro-monocytic cell line, which can be differentiated into neutrophil-like cells, inhibition of CTSC has been shown to suppress the activation of neutrophil elastase. researchgate.net

The following table summarizes the in vitro inhibitory activity of GSK2793660.

| Parameter | Value | Reference |

| IC50 against CTSC | <0.43 to 1 nM | nih.govamegroups.org |

| kinact/Ki | 9.0 x 10^4 M-1s-1 | nih.govamegroups.org |

Selectivity and Off-Target Profiling in Preclinical Systems

GSK2793660 is described as a potent and selective inhibitor of cathepsin C. nih.govamegroups.orgresearchgate.net Preclinical studies aim to ensure that a drug candidate has minimal off-target effects, meaning it does not significantly interact with other unintended biological molecules, which could lead to adverse effects. core.ac.uk The selectivity of GSK2793660 for CTSC over other related proteases, such as other cathepsins, is a critical aspect of its preclinical profile. researchgate.net While specific data on its selectivity against a broad panel of proteases is not detailed in the provided search results, its development as a targeted inhibitor implies a favorable selectivity profile was initially established. The development of irreversible covalent inhibitors like GSK2793660 requires careful assessment to avoid off-target covalent modifications of other proteins. medchemexpress.com The fact that its clinical development was terminated due to on-target side effects (epidermal desquamation) rather than broad off-target toxicity suggests a degree of selectivity for its intended target, CTSC. researchgate.net

Preclinical Efficacy and Disease Model Studies of Gsk2793660 Hydrochloride

Efficacy in In Vitro Disease-Relevant Cell Models

The initial evaluation of GSK2793660's therapeutic potential was conducted through a series of in vitro studies designed to confirm its mechanism of action and potency in cellular environments that mimic human inflammatory conditions.

Cell-Based Assays Simulating Inflammatory Conditions

Cell-based assays are crucial for assessing the anti-inflammatory potential of new chemical entities. These models typically use immune cells that are stimulated to provoke an inflammatory response, such as the release of cytokines and proteases. moleculardevices.comredoxis.se For a CTSC inhibitor like GSK2793660, these assays are designed to measure its ability to penetrate cells and inhibit the target enzyme, CTSC, thereby preventing the subsequent activation of NSPs like neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG). researchgate.netamegroups.org

The process of NSP activation occurs during the maturation of neutrophils in the bone marrow. researchgate.net Therefore, in vitro models often utilize neutrophil progenitor cell lines or differentiated hematopoietic stem cells to assess the impact of CTSC inhibition on the production of active NSPs. researchgate.netamegroups.cn The efficacy of an inhibitor is determined by its capacity to reduce the activity of these downstream proteases in cell lysates or supernatants following an inflammatory challenge, often induced by agents like lipopolysaccharide (LPS). moleculardevices.comoaepublish.com GSK2793660 was identified as a potent, irreversible, and substrate-competitive inhibitor of CTSC based on such assays. nih.govamegroups.org

Use of Human Cell Lines (e.g., THP1, U937) for Activity Assessment

To understand the effects of compounds on human immune cells, researchers frequently employ established human monocytic cell lines such as THP-1 and U937. nih.govmdpi.comnih.gov These cell lines can be differentiated into macrophage-like cells, which are key players in inflammation. moleculardevices.comnih.gov They serve as a reliable and unlimited source of cells for in vitro studies, providing a standardized system to evaluate biological responses to inflammatory stimuli and potential therapeutics. nih.govnih.gov

THP-1 and U937 cells are widely used in inflammation research because they express the necessary cellular machinery, including inflammasomes, to respond to inflammatory triggers like LPS. mdpi.cominvivogen.com While both are valuable, they exhibit different sensitivities and response profiles; for instance, THP-1-derived macrophages tend to skew towards a pro-inflammatory M1 phenotype, whereas U937-derived cells are more responsive to M2-polarizing stimuli. nih.govmdpi.com In the context of CTSC inhibitor development, these cell lines are instrumental for conducting initial activity assessments. For example, studies on other CTSC inhibitors have demonstrated concentration-dependent inhibition of CTSC activity in THP1 and U937 cell-based assays, confirming their utility for screening and characterization. oaepublish.com

Table 1: In Vitro Profile of GSK2793660

| Parameter | Finding | Source(s) |

|---|---|---|

| Target Enzyme | Cathepsin C (CTSC) / Dipeptidyl Peptidase I (DPP-1) | nih.govamegroups.org |

| Mechanism of Action | Irreversible, substrate-competitive inhibitor | nih.govamegroups.orgnih.gov |

| Potency (IC₅₀) | <0.43 to 1 nM | nih.govamegroups.orgamegroups.cn |

| Kinetic Parameter (kₑₙₐₖₜ/Kᵢ) | 9.0 × 10⁴ M⁻¹s⁻¹ | nih.govamegroups.orgamegroups.cn |

| Relevant Cell Lines | THP-1, U937 (standard for CTSC inhibitor assessment) | oaepublish.comnih.govnih.gov |

Efficacy in In Vivo Animal Models of Disease

Following promising in vitro results, the efficacy of GSK2793660 was further investigated in animal models to understand its physiological effects in a living system and to establish a preclinical proof-of-concept for its intended therapeutic applications.

Selection and Characterization of Relevant Animal Models

The selection of an appropriate animal model is critical for translating preclinical findings to human diseases. cureraredisease.org Rodent models, such as mice and rats, are commonly used in the initial stages of in vivo testing due to their genetic similarity to humans and relatively rapid reproduction. cureraredisease.org Preclinical toxicology studies for GSK2793660 were conducted in both rats and dogs. nih.gov

For assessing efficacy in inflammatory lung diseases, researchers often use models where inflammation is induced, for example, through a lipopolysaccharide (LPS) challenge. amegroups.cnersnet.org These models allow for the direct measurement of inflammatory markers and protease activity in the lungs. amegroups.cnersnet.org In addition to rodents, non-human primates like the cynomolgus monkey have been used to study the long-term effects of CTSC inhibition on NSP levels, providing data from a species more closely related to humans. researchgate.netnih.gov

Assessment of Downstream NSP Activity in Animal Tissues

The primary pharmacodynamic endpoint for a CTSC inhibitor is the reduction of active downstream NSPs. nih.gov Since CTSC-mediated activation of NSPs occurs in the bone marrow during neutrophil maturation, assessing NSP activity in this tissue is a key indicator of target engagement. researchgate.netamegroups.cn Furthermore, measurements are taken from circulating neutrophils in the blood and from fluids at sites of inflammation, such as bronchoalveolar lavage fluid (BALF) in models of lung inflammation. amegroups.cnersnet.org

Studies on other CTSC inhibitors have demonstrated dose-dependent reductions in NSP activity in the bone marrow, blood, and BALF of mice. amegroups.cnoaepublish.comersnet.org For instance, one study using an LPS-challenge mouse model showed that a CTSC inhibitor could achieve up to 99% inhibition of NE activation in neutrophils recovered from BALF. amegroups.cn These assessments are vital to confirm that the inhibitor not only reaches its target compartment (bone marrow) but also produces the desired functional outcome of reducing the body's load of active, tissue-damaging proteases. researchgate.netersnet.org

Table 2: Overview of In Vivo Preclinical Assessment Strategy

| Parameter | Details | Source(s) |

|---|---|---|

| Animal Models | Mice, Rats, Dogs, Non-human primates | nih.govresearchgate.netcureraredisease.orgersnet.org |

| Tissues Analyzed | Bone Marrow, Blood, Bronchoalveolar Lavage Fluid (BALF) | amegroups.cnoaepublish.comersnet.org |

| Key Endpoints | Inhibition of CTSC activity, Reduction in activity of Neutrophil Elastase (NE), Proteinase 3 (PR3), and Cathepsin G (CatG) | nih.govamegroups.cnoaepublish.com |

| Inflammatory Model | Lipopolysaccharide (LPS) challenge to induce lung inflammation | amegroups.cnersnet.org |

In Vivo Proof-of-Concept for Therapeutic Areas (e.g., bronchiectasis, COPD)

GSK2793660 was developed to treat chronic inflammatory respiratory diseases like non-cystic fibrosis bronchiectasis and chronic obstructive pulmonary disease (COPD). nih.govresearchgate.net Both conditions are characterized by persistent neutrophilic inflammation and an excess of NSP activity, which leads to mucus hypersecretion, tissue degradation, and progressive lung damage. amegroups.orgersnet.orgmdpi.com The therapeutic rationale for a CTSC inhibitor is that by preventing the maturation of NSPs, it can break this cycle of inflammation and tissue injury. researchgate.net

Preclinical in vivo studies are designed to provide proof-of-concept for this hypothesis. By demonstrating a sustained reduction in NSP activity in relevant animal models, these studies support the potential of the inhibitor to modify the disease course. amegroups.cnersnet.org For example, the anti-inflammatory activity of a novel CTSC inhibitor was successfully demonstrated in a rat model of COPD. oaepublish.com Although the clinical development of GSK2793660 was halted, the preclinical data generated for it and similar compounds have supported the continued investigation of CTSC inhibition as a promising therapeutic strategy for bronchiectasis and other neutrophil-driven diseases. researchgate.netamegroups.orgersnet.org

Biomarker Development and Validation in Preclinical Efficacy Studies

The development of GSK2793660, an oral, irreversible inhibitor of cathepsin C (CTSC), was predicated on a mechanism-based approach to treating inflammatory diseases characterized by excessive neutrophil activity, such as bronchiectasis, cystic fibrosis, and ANCA-associated vasculitis. nih.govmedchemexpress.comamegroups.org The core of this strategy was to inhibit CTSC, a key enzyme responsible for the activation of several neutrophil serine proteases (NSPs), thereby reducing the activity of these downstream mediators of tissue damage. nih.govamegroups.orgnih.gov Consequently, the biomarker strategy for GSK2793660 was centered on measuring the activity of CTSC as a target engagement biomarker and the activity of NSPs—namely neutrophil elastase (NE), cathepsin G (CatG), and proteinase 3 (PR3)—as pharmacodynamic biomarkers of downstream efficacy. nih.govresearchgate.net

While specific preclinical efficacy data in animal models of the target diseases for GSK2793660 have not been extensively published, it has been noted that the compound exhibited similar potency to other Cathepsin C inhibitors in the preclinical stage. researchgate.netersnet.org Furthermore, preclinical toxicology studies in rats and dogs did not reveal the skin abnormalities that were later observed in clinical trials. nih.govbham.ac.ukcore.ac.uk

The most detailed insights into the biomarker validation for GSK2793660 come from a Phase I clinical study in healthy volunteers. nih.govnih.gov This study provided crucial data on the relationship between target engagement (CTSC inhibition) and the modulation of downstream NSP biomarkers.

In a first-in-human study, single oral doses of GSK2793660 demonstrated a dose-dependent inhibition of CTSC activity in whole blood. nih.govnih.gov A key part of the study involved the administration of a 12 mg dose once daily for 21 days, which allowed for an assessment of the sustained effect on both the target enzyme and the downstream NSPs.

The results indicated a high degree of target engagement. Within 3 hours of the first 12 mg dose, GSK2793660 achieved a mean inhibition of CTSC activity of 93%. nih.gov This level of potent and sustained inhibition of the target was consistent with the irreversible mechanism of action of the compound. nih.gov

However, the effect on the downstream pharmacodynamic biomarkers was less pronounced. Despite the near-complete inhibition of CTSC, the reduction in the whole blood activity of the NSPs was modest. nih.govnih.gov This discrepancy between high target engagement and limited downstream effect was a critical finding in the development of GSK2793660. amegroups.orgresearchgate.net

The table below summarizes the observed inhibition of the primary target and the downstream NSP biomarkers following repeat dosing with 12 mg of GSK2793660 in the Phase I study. nih.gov

| Biomarker | Type | Maximum Inhibition (%) | Notes |

| Cathepsin C (CTSC) | Target Engagement | ≥90% | Inhibition was rapid, observed within 3 hours of the first dose, and sustained over the 21-day dosing period. nih.gov |

| Neutrophil Elastase (NE) | Pharmacodynamic | up to 47% | The reduction in activity fluctuated over the dosing period, and a consistent relationship between time and enzyme activity could not be established. nih.gov |

| Cathepsin G (CatG) | Pharmacodynamic | up to 47% | Similar to NE, the inhibition of CatG activity was variable throughout the study. nih.gov |

| Proteinase 3 (PR3) | Pharmacodynamic | up to 37% | The reduction in PR3 activity was also modest and inconsistent over the 21-day treatment period. nih.gov |

The findings from the clinical study underscore a key challenge in the therapeutic strategy of CTSC inhibition. While GSK2793660 was highly effective at inhibiting its direct target, this did not translate into a correspondingly high level of inhibition of the downstream NSPs within the 21-day study period. nih.govnih.gov Animal and human data suggest that a very high level of CTSC inhibition is necessary to prevent the activation of NSP proenzymes. nih.gov The modest reduction in NSP activity, despite potent CTSC inhibition, suggests a complex relationship between the enzyme and its substrates in vivo and was a contributing factor to the discontinuation of the compound's development. researchgate.netersnet.org

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Correlation of Gsk2793660 Hydrochloride

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

The preclinical assessment of a new chemical entity's ADME properties is crucial for predicting its behavior in humans. nih.govallucent.com These studies help to understand how the compound is absorbed, where it distributes in the body, how it is metabolized, and how it is eliminated.

In Vitro Metabolic Stability

In vitro metabolic stability assays are fundamental in early drug discovery to estimate a compound's susceptibility to biotransformation. if-pan.krakow.plnih.gov These studies, often utilizing liver-derived systems like hepatocytes, provide initial estimates of metabolic half-life and intrinsic clearance. if-pan.krakow.plthermofisher.com For GSK2793660, its potency and selectivity were established in preclinical stages, with an IC50 value of approximately 1 nM and a k_inact_/K_i_ value of 9.0 x 10^4 M-1s-1, indicating a potent and selective irreversible inhibitor. core.ac.uk While specific data on its in vitro metabolic stability from preclinical species is not detailed in the provided search results, its rapid clearance in vivo suggests it may be metabolically labile. nih.gov

In Vivo Pharmacokinetic Profiles in Animal Models

Preclinical pharmacokinetic studies in animal models are essential to understand the disposition of a drug candidate. allucent.com In a first-in-human study, GSK2793660 exhibited a very short systemic half-life of approximately 1.5 hours. nih.goversnet.org Following oral administration, maximum plasma concentrations were reached quickly, between 0.5 to 1 hour post-dose. nih.gov The plasma concentrations then declined in a mono-exponential manner. nih.gov This short half-life was a notable characteristic of the compound. ersnet.orgersnet.org It was suggested that this rapid clearance might be due to saturable first-pass extraction, which could also explain the greater than dose-proportional exposure observed with higher single doses. nih.gov

Table 1: In Vivo Pharmacokinetic Parameters of GSK2793660 in Humans (from Phase I study)

| Parameter | Value |

| Time to Maximum Plasma Concentration (Tmax) | 0.5 - 1 hour |

| Terminal Elimination Half-life (t½) | ~1.5 hours |

| Decline in Plasma Concentration | Mono-exponential |

This data is from a human Phase I study but provides insight into the compound's in vivo pharmacokinetic profile.

Tissue Distribution Studies

Tissue distribution studies are critical to understanding where a compound accumulates in the body. For inhibitors of CTSC, distribution to the bone marrow is of particular interest, as this is the primary site of NSP activation during neutrophil maturation. ersnet.orgersnet.org While specific preclinical tissue distribution data for GSK2793660 is not available in the provided results, the development of other CTSC inhibitors has highlighted the importance of achieving sufficient concentrations in the bone marrow. researchgate.netdoi.org For instance, another CTSC inhibitor, BI 1291583, showed preferential distribution to the bone marrow in a mouse model, which was considered a favorable characteristic. nih.goversnet.orgresearchgate.net

Establishment of Preclinical PK/PD Relationships for GSK2793660 (hydrochloride)

Establishing a clear relationship between the pharmacokinetic profile of a drug and its pharmacodynamic effect is a cornerstone of drug development. nih.govd-nb.infobicycletherapeutics.com This understanding helps in predicting efficacious dosing regimens. diva-portal.org

Correlation of Exposure with Cathepsin C Inhibition in Whole Blood

GSK2793660 demonstrated a clear, dose-dependent inhibition of CTSC activity in whole blood. nih.govnih.gov Following single oral doses, maximal inhibition of approximately 80% was observed. nih.gov In a repeat-dose study, a 12 mg daily dose for 21 days resulted in ≥90% inhibition of CTSC within 3 hours on the first day, and this high level of inhibition was sustained throughout the dosing period. nih.govnih.gov This indicates that despite its short plasma half-life, GSK2793660 achieved and maintained target engagement in the blood. nih.gov

Table 2: Cathepsin C Inhibition by GSK2793660 in Whole Blood (from Phase I study)

| Dosing Regimen | Maximum Inhibition | Onset of Inhibition |

| Single Doses | ~80% | Within 1-3 hours |

| 12 mg Once Daily for 21 Days | ≥90% | Within 3 hours on Day 1 |

This data is from a human Phase I study but illustrates the direct pharmacodynamic effect of the compound.

Relationship Between Cathepsin C Inhibition and Downstream NSP Activity in Preclinical Models

The ultimate goal of inhibiting CTSC is to reduce the activity of downstream NSPs. mdpi.comnih.gov However, despite achieving high levels of CTSC inhibition, GSK2793660 showed only a modest effect on the activity of NE, CG, and PR3. nih.govnih.gov In the repeat-dose study, only about a 20% reduction in the activity of these NSPs was observed. nih.govnih.gov Specifically, NE and Cathepsin G activity were reduced by up to 47%, and PR3 activity by up to 37%, but these effects were variable and not consistently maintained. core.ac.ukersnet.orgersnet.org

This disconnect between potent CTSC inhibition and weak downstream NSP activity was a critical finding. nih.govresearchgate.net It was hypothesized that the residual CTSC activity might have been sufficient for complete NSP activation or that the short half-life of GSK2793660 allowed for the production of active NSPs between doses. nih.goversnet.orgersnet.org This lack of significant impact on downstream biomarkers ultimately contributed to the discontinuation of its development. mdpi.comresearchgate.net

Table 3: Downstream Neutrophil Serine Protease (NSP) Activity Following GSK2793660 Administration (from Phase I study)

| NSP | Approximate Reduction in Activity |

| Neutrophil Elastase (NE) | ~20% (up to 47%) |

| Cathepsin G (CG) | ~20% (up to 47%) |

| Proteinase 3 (PR3) | ~20% (up to 37%) |

This data is from a human Phase I study but reflects the key preclinical challenge of translating target inhibition to downstream effects.

Mathematical Modeling of Preclinical PK/PD Dynamics

While specific preclinical pharmacokinetic/pharmacodynamic (PK/PD) models for GSK2793660 are not extensively detailed in publicly available literature, the modeling approach for this class of compounds—irreversible inhibitors of Cathepsin C (CTSC) with indirect pharmacological effects—is well-established. The primary challenge in modeling the activity of GSK2793660 is to quantitatively link its concentration in the body (pharmacokinetics) with its ultimate effect on the activity of downstream neutrophil serine proteases (NSPs), such as neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CG). This relationship is not direct; it is modulated by complex biological processes, necessitating the use of sophisticated mathematical models.

The most appropriate models for describing the dynamics of CTSC inhibitors like GSK2793660 are mechanistic and indirect response (IDR) models. nih.govallucent.com These models are crucial because the ultimate therapeutic effect (reduction of active NSPs) is temporally disconnected from the initial drug action (inhibition of CTSC). nih.gov

Mechanistic and Indirect Response Models

The core principle behind the PK/PD modeling of GSK2793660 is the understanding that CTSC's primary role is to activate NSP zymogens (inactive precursors) during the maturation of neutrophils in the bone marrow. frontiersin.org GSK2793660, as an irreversible inhibitor, covalently binds to and inactivates CTSC. nih.gov However, the impact on circulating active NSPs is not immediate. It depends on the turnover rate—the natural synthesis and degradation—of both the target enzyme (CTSC) and the neutrophils themselves.

An indirect response model for a CTSC inhibitor would typically be structured as follows:

Drug Concentration: A standard pharmacokinetic model describes the absorption, distribution, metabolism, and excretion of GSK2793660, providing the drug concentration in plasma over time.

Target Inhibition: The plasma concentration of GSK2793660 drives the inhibition of CTSC. For an irreversible inhibitor, this is often modeled based on the rate of inactivation (kinact) and the inhibitor concentration.

Production and Elimination of NSPs: The model incorporates the synthesis rate (kin) and the fractional turnover rate (kout) of active NSPs. The drug's effect is modeled as an inhibition of the synthesis rate (kin), as inactivating CTSC prevents the formation of new active NSPs. The elimination of existing NSPs from circulation follows a natural decay process, which is primarily dictated by the lifespan of neutrophils. nih.gov

The rate of change of the active NSP pool can be mathematically represented by the following differential equation, a cornerstone of IDR models:

dNSP/dt = kin * (1 - I(t)) - kout * NSP

Where:

dNSP/dt is the rate of change of active NSP concentration.

kin is the zero-order synthesis rate of active NSPs.

I(t) represents the inhibitory function of the drug on NSP synthesis, which is dependent on drug concentration over time.

kout is the first-order rate constant for the elimination of active NSPs, reflecting neutrophil turnover.

NSP is the concentration of the active neutrophil serine protease.

Key Parameters in Preclinical Modeling

Preclinical studies in animal models, typically rodents, are essential for estimating the key parameters that populate these models. nih.gov These parameters are critical for predicting the level of NSP inhibition that can be achieved and for translating findings to human clinical trials.

Below is a table of conceptual parameters that would be determined in preclinical studies to build a PK/PD model for a CTSC inhibitor like GSK2793660. For comparative purposes, typical values or findings for similar compounds are included.

| Parameter | Description | Significance in the Model | Example Preclinical Finding/Value |

|---|---|---|---|

| IC50 / Ki | Concentration of the inhibitor required to achieve 50% inhibition of CTSC activity in vitro. | Defines the potency of the drug against its direct target. A lower value indicates higher potency. | GSK2793660 has a reported IC50 of ~1 nM against CTSC. nih.gov |

| kinact | The maximal rate of covalent bond formation for an irreversible inhibitor. | Determines how quickly the enzyme is irreversibly inhibited at saturating drug concentrations. | For GSK2793660, the kinact/Ki value is 9.0 x 104 M-1s-1. nih.gov |

| kout (NSP turnover) | The first-order rate constant describing the elimination of active NSPs from the system. | This is a critical parameter reflecting the biological delay. It is largely determined by the turnover rate of neutrophils. | In rats, the turnover half-life of neutrophils is approximately 4-6 days, corresponding to a kout of about 0.007-0.01 h-1. nih.gov |

| Plasma Half-life (t1/2) | The time required for the drug concentration in plasma to reduce by half. | Determines the duration of target engagement. A short half-life may require frequent dosing to maintain inhibition. | GSK2793660 exhibited a very short systemic half-life of approximately 1.5 hours in humans. nih.gov |

Modeling the Disconnect Between CTSC and NSP Inhibition

A key finding from the clinical development of GSK2793660 was that even with profound and sustained inhibition of CTSC (≥90%), the reduction in downstream active NSPs was modest (around 20%). nih.gov A preclinical PK/PD model would be instrumental in explaining this observation. The model would likely demonstrate that due to the slow turnover of the mature neutrophil pool in the circulation, a significant amount of time is required to "wash out" the existing population of cells containing already-activated NSPs.

The simulation shown in the conceptual graph below illustrates this principle. Even when CTSC activity is rapidly and completely inhibited, the NSP activity declines slowly, with the rate of decline governed by the neutrophil turnover rate (kout). The model would predict that achieving a steady-state reduction in NSP activity could take several weeks, far longer than the duration of early clinical studies. nih.gov

This modeling approach underscores that for inhibitors with an indirect mechanism of action like GSK2793660, the degree of target engagement (CTSC inhibition) does not linearly translate to the ultimate pharmacological effect (NSP reduction) within short timeframes. The biology of the system, particularly the lifespan and maturation dynamics of neutrophils, is the rate-limiting step and a central feature of the mathematical model. nih.gov

Translational Research Potential and Future Academic Directions for Gsk2793660 Hydrochloride

Identification of Preclinical Biomarkers for Translational Value

The clinical development of GSK2793660 has highlighted the critical need for robust preclinical biomarkers to predict both efficacy and potential on-target liabilities in humans. While GSK2793660 effectively inhibited CTSC activity, its translation to a significant reduction in downstream neutrophil serine proteases (NSPs) like neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3) was modest within the 21-day study period. nih.govnih.gov This disconnect underscores the challenge of using direct enzyme inhibition as a sole biomarker.

Future research should focus on identifying biomarkers that more accurately reflect the downstream consequences of CTSC inhibition in relevant tissues. For instance, monitoring the activity of specific NSPs in sputum or bronchoalveolar lavage fluid may provide a more direct measure of target engagement in lung diseases. ersnet.org Furthermore, the unexpected finding of palmar-plantar epidermal desquamation with GSK2793660 suggests that skin-related biomarkers could be crucial for monitoring the on-target effects of CTSC inhibitors. nih.govnih.govpatsnap.com Investigating changes in keratin (B1170402) processing or other epidermal proteins in preclinical models could offer valuable translational insights. researchgate.net

A key challenge is the potential for alternative activation pathways for NSPs that are independent of CTSC. mdc-berlin.de Research indicates the existence of a Cathepsin C-like protease, termed NSPs-Alternative Activating Protease-1 (NSPs-AAP-1), which can activate NSPs even when CTSC is inhibited. mdc-berlin.de Therefore, future biomarker strategies may need to account for the activity of these alternative pathways to fully predict the therapeutic response to CTSC inhibitors.

| Biomarker Category | Potential Biomarkers | Rationale |

| Target Engagement | Direct measurement of CTSC activity in whole blood or specific cell types. | To confirm the inhibitor is reaching and acting on its intended target. nih.govnih.gov |

| Downstream Efficacy | Activity levels of NSPs (NE, CG, PR3) in relevant biological fluids (e.g., sputum, bronchoalveolar lavage fluid). | To assess the functional consequence of CTSC inhibition on its key substrates. ersnet.orgersnet.org |

| On-Target Effects | Markers of epidermal integrity and keratin processing. | To monitor for potential skin-related side effects observed with GSK2793660. nih.govnih.govresearchgate.net |

| Alternative Pathways | Activity of NSPs-AAP-1 or other alternative NSP activators. | To understand potential mechanisms of resistance or incomplete response to CTSC inhibition. mdc-berlin.de |

Implications of GSK2793660 (hydrochloride) Research for Understanding Cathepsin C Biology

The investigation of GSK2793660 has provided significant insights into the multifaceted biological functions of Cathepsin C, a lysosomal cysteine protease crucial for activating various serine proteases involved in immune and inflammatory responses. nih.govoaepublish.com

A pivotal and unexpected finding from the clinical study of GSK2793660 was the manifestation of palmar-plantar epidermal desquamation in subjects receiving repeat doses. nih.govnih.gov This observation suggests a previously underappreciated role for CTSC, or one of its target proteins, in maintaining the integrity of the epidermis, particularly in these specific locations. nih.govpatsnap.com This clinical finding has spurred hypotheses that CTSC may be involved in the processing of structural proteins essential for skin health, such as keratins. nih.govresearchgate.net The rapid onset of skin peeling in the trial points to a dynamic and important function for CTSC in the continuous process of epidermal development and maintenance. nih.gov

Research with GSK2793660 has revealed the complex relationship between CTSC inhibition and the activity of its downstream targets, the neutrophil serine proteases (NSPs), which include neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3). nih.govamegroups.cn While GSK2793660 achieved substantial inhibition of CTSC activity in whole blood, the corresponding reduction in the activity of NSPs was only modest. nih.govnih.gov This discrepancy suggests several possibilities. The short half-life of GSK2793660 might have allowed for the production of active NSPs between doses. ersnet.org Additionally, the existence of alternative, CTSC-independent pathways for NSP activation could contribute to the observed differential efficacy. mdc-berlin.de These findings are crucial for the development of future CTSC inhibitors, highlighting the need to consider factors beyond simple enzyme inhibition to achieve the desired therapeutic effect on NSP activity. ersnet.org

Insights into Cathepsin C's Role in Epidermal Maintenance

Development of Novel Research Tools and Probes Based on GSK2793660 (hydrochloride)

GSK2793660, as a potent and irreversible inhibitor of Cathepsin C, serves as a valuable chemical tool for studying the biology of this enzyme. nih.govoaepublish.com Its high selectivity allows researchers to probe the specific functions of CTSC in various cellular and in vivo models without significant off-target effects on other related proteases. nih.govmdpi.com The development and characterization of GSK2793660 have paved the way for the design of new research probes. For instance, by modifying the GSK2793660 scaffold, it is possible to create activity-based probes (ABPs) that can be used to visualize and quantify active CTSC in complex biological samples. These probes could incorporate fluorescent tags or other reporter molecules, enabling researchers to track CTSC activity in real-time and in a spatially resolved manner. Such tools are invaluable for understanding the dynamic regulation of CTSC in health and disease. core.ac.uk

Unexplored Therapeutic Opportunities and Niche Indications for Cathepsin C Inhibitors

While the primary focus for Cathepsin C inhibitors has been on inflammatory diseases driven by neutrophil serine proteases, the widespread roles of this enzyme suggest a broader therapeutic potential. bohrium.comnih.govresearchgate.net Cathepsin C is involved in the activation of a variety of serine proteases in different immune cells, including mast cells and cytotoxic T lymphocytes, opening up avenues for new therapeutic applications. embopress.org

Potential Niche Indications:

Cancer Immunotherapy: Research has indicated that Cathepsin C may play a role in tumor progression and metastasis. researchgate.netresearchgate.net For instance, in breast cancer, tumor cells have been found to secrete Cathepsin C, which can promote neutrophil recruitment during lung metastasis. researchgate.net This suggests that inhibiting Cathepsin C could be a novel strategy to modulate the tumor microenvironment and enhance the efficacy of existing cancer immunotherapies. scienmag.com

Autoimmune Disorders: Beyond the well-established role in inflammatory conditions, the involvement of Cathepsin C in activating granzymes in cytotoxic T cells points to a potential role in autoimmune diseases where these cells are pathogenic. smw.ch Conditions such as certain types of autoimmune skin disorders or organ-specific autoimmune diseases could be explored as potential indications.

Ischemia-Reperfusion Injury: Preclinical studies have shown that inhibiting Cathepsin C can be protective in models of ischemia-reperfusion injury, such as in the context of lung transplantation. acs.org By reducing the activation of neutrophil elastase, Cathepsin C inhibitors could mitigate the inflammatory damage that occurs when blood flow is restored to tissues after a period of ischemia. acs.org

Periodontitis: Given that individuals with a genetic deficiency in Cathepsin C (Papillon-Lefèvre syndrome) exhibit severe periodontitis, a more nuanced understanding of the enzyme's role in oral health is needed. smw.ch While a complete lack of the enzyme is detrimental, transient pharmacological inhibition might have therapeutic benefits in certain inflammatory periodontal conditions.

The successful development of brensocatib (B605779) (INS1007) for non-cystic fibrosis bronchiectasis has renewed interest in the therapeutic potential of Cathepsin C inhibitors, encouraging researchers to explore these and other niche indications. bohrium.comresearchgate.net

Methodological Innovations Driven by Research on Cathepsin C Inhibitors

The pursuit of potent and selective Cathepsin C inhibitors has spurred significant innovation in medicinal chemistry and pharmacological assessment. The challenges associated with targeting this enzyme have led to the development of novel chemical scaffolds and methodologies.

Key Innovations:

Novel Electrophilic Warheads: The design of inhibitors for cysteine proteases like Cathepsin C often involves an electrophilic "warhead" that covalently binds to the active site cysteine. Research in this area has moved beyond traditional warheads to develop reversible and irreversible inhibitors with improved selectivity and pharmacokinetic properties. These include nitrile-based inhibitors, such as cyanamides and aminoacetonitriles, which offer different degrees of electrophilicity and reactivity. acs.orgresearchgate.net

Advanced Cellular Assays: Assessing the in vivo efficacy of Cathepsin C inhibitors requires sophisticated assays that can measure the activity of downstream serine proteases in various cell types. Methodologies have been developed to assess the effects of inhibitors on serine protease activity in cellular assays, providing a more accurate picture of their pharmacological effects. researchgate.net

Structure-Based Drug Design: The availability of high-resolution crystal structures of Cathepsin C in complex with various inhibitors has been instrumental in guiding the rational design of new and improved compounds. This has allowed for the optimization of inhibitor binding and the enhancement of selectivity over other related proteases.

Computational Modeling: The use of computational tools has become increasingly important in the discovery and optimization of Cathepsin C inhibitors. alivexis.com These approaches can predict the binding affinity of new compounds, guide synthetic efforts, and help to understand the molecular basis of inhibitor selectivity.

These methodological advancements not only benefit the development of Cathepsin C inhibitors but also contribute to the broader field of drug discovery, particularly for other challenging enzyme targets.

Q & A

Q. How does GSK2793660 inhibit Cathepsin C (CTSC) activity, and what experimental designs are used to assess its pharmacodynamic effects?

GSK2793660 is an oral, irreversible inhibitor of CTSC, a key enzyme in activating neutrophil serine proteases (NSPs) like elastase (NE), cathepsin G (CatG), and proteinase 3 (PR3). In Phase 1 trials, randomized crossover designs were employed, where healthy subjects received single ascending doses (0.5–20 mg) or repeated doses (12 mg) over 21 days. Pharmacodynamic (PD) assessments included measuring CTSC activity in whole blood, downstream NSP activity, and biomarkers like NE and PR3. Dose-dependent CTSC inhibition was observed, but downstream NSP activity showed only ~20% reduction, suggesting incomplete pathway suppression .

Q. What biomarkers are validated for evaluating GSK2793660’s target engagement and efficacy in preclinical/clinical studies?

Key biomarkers include:

- CTSC enzyme activity in whole blood (direct target engagement).

- NSP activity (NE, CatG, PR3) in blood or tissue samples (downstream effect).

- Safety biomarkers (e.g., skin histology for desquamation events).

Phase 1 trials utilized blood sampling at intervals post-dose to track CTSC inhibition kinetics and correlate with NSP activity. Notably, early-phase studies revealed a disconnect between CTSC inhibition and NSP suppression, highlighting the need for tissue-specific biomarker validation .

Advanced Research Questions

Q. How can researchers resolve contradictions between CTSC inhibition and the lack of sustained NSP suppression in GSK2793660 trials?

Despite near-complete CTSC inhibition in whole blood, NSP activity reduction was minimal (~20%), and skin adverse events (e.g., desquamation) emerged. Methodological considerations include:

- Tissue-specific inhibition analysis : CTSC inhibition in bone marrow (where neutrophil maturation occurs) may differ from peripheral blood due to cellular compartmentalization .

- Kinetic modeling : Delayed NSP suppression (expected in 2–3 weeks) vs. rapid CTSC inhibition. The unexpected early reduction in NSPs (within 1 hour in some trials) suggests off-target effects or assay interference .

- Comparative studies : Contrast with AZD7986, a reversible DPP1 inhibitor, which showed stronger NSP suppression but milder skin effects, implicating divergent pathways for efficacy and toxicity .

Q. What mechanistic hypotheses explain GSK2793660-induced skin desquamation, and how can these guide future target validation?

Skin desquamation in 70% of Phase 1 subjects (onset at 7–10 days) suggests CTSC or its substrates regulate epidermal integrity. Approaches to investigate this include:

- Genetic profiling : Compare transcriptomes of CTSC-deficient humans (who exhibit similar skin phenotypes) with trial subjects.

- Protease mapping : Identify CTSC-dependent proteases in skin using mass spectrometry.

- Preclinical models : Use CTSC-knockout mice or 3D epidermal cultures to isolate CTSC’s role in keratinocyte differentiation .

Q. How should researchers design studies to address the unexpected early reduction in NSP activity observed with GSK2793660?

The rapid NSP suppression (within 1 hour) contradicts the expected 2–3 week delay for bone marrow neutrophil turnover. Methodological refinements:

- Temporal sampling : Frequent blood draws post-dose to differentiate direct vs. indirect effects.

- Cellular fractionation : Isolate neutrophils from bone marrow and peripheral blood to assess CTSC inhibition gradients.

- Off-target screening : Use kinase/protease panels to rule out non-CTSC mechanisms .

Q. What lessons from GSK2793660’s clinical safety profile inform the development of next-generation CTSC inhibitors?

The high rate of skin toxicity led to trial termination, underscoring the need for:

- Tissue-selective inhibitors : Optimize pharmacokinetics to minimize epidermal exposure.

- Reversible inhibitors : Compare irreversible (GSK2793660) vs. reversible (AZD7986) inhibitors to decouple efficacy from toxicity.

- Biomarker stratification : Pre-screen subjects for CTSC pathway mutations linked to skin fragility .

Methodological Recommendations

- For enzyme inhibition assays : Use fluorogenic substrates (e.g., Gly-Phe-AMC) to quantify CTSC activity in whole blood and tissue lysates .

- For contradictory data analysis : Apply systems pharmacology models integrating bone marrow neutrophil maturation timelines and peripheral biomarker dynamics .

- For adverse event monitoring : Implement longitudinal skin biopsies and transcriptomic profiling to link CTSC inhibition to molecular pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.